5,6,8,9-Tetrahydrooxepino[4,5-b]pyridine
Description
5,6,8,9-Tetrahydrooxepino[4,5-b]pyridine is a fused heterocyclic compound comprising a pyridine ring (6-membered, nitrogen-containing) and a partially saturated oxepine ring (7-membered, oxygen-containing). While specific data on this compound is absent in the provided evidence, its structural features—particularly the oxygenated 7-membered ring—distinguish it from other fused pyridine derivatives.
Properties
CAS No. |
108257-79-0 |
|---|---|
Molecular Formula |
C9H11NO |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
5,6,8,9-tetrahydrooxepino[4,5-b]pyridine |
InChI |
InChI=1S/C9H11NO/c1-2-8-3-6-11-7-4-9(8)10-5-1/h1-2,5H,3-4,6-7H2 |
InChI Key |
BYTKHLGLNRAVGK-UHFFFAOYSA-N |
SMILES |
C1COCCC2=C1C=CC=N2 |
Canonical SMILES |
C1COCCC2=C1C=CC=N2 |
Synonyms |
Oxepino[4,5-b]pyridine, 5,6,8,9-tetrahydro- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Core Fused Ring Systems
The following table highlights key structural differences between 5,6,8,9-tetrahydrooxepino[4,5-b]pyridine and analogous fused pyridine derivatives:
Key Observations :
Anticancer Activity
- Imidazo[4,5-b]pyridines: Exhibit sub-micromolar IC₅₀ values (0.2–0.9 µM) against HCT116 and MCF-7 cells. Activity depends on amino side-chain positions and nitrogen placement in the pyridine ring .
- Thiazolo[4,5-b]pyridines : Demonstrate cytotoxicity via structural modifications at 3- and 6-positions .
Hypothesis for this compound: The oxepine ring’s oxygen atom may enhance solubility and alter binding modes compared to imidazo derivatives. Partial saturation could reduce metabolic instability.
Other Activities
- Antibacterial/Antiviral : Imidazo[4,5-b]pyridines show broad-spectrum activity .
- Kinase Modulation : 3,5-Disubstituted imidazo[4,5-b]pyridines act as c-MET kinase inhibitors .
Pharmacological Targets and Mechanisms
- DNA/RNA Binding : Imidazo[4,5-b]pyridines interact with G-quadruplex DNA (log Kₛ = 5–7), suggesting nucleic acid targeting .
- Tubulin Inhibition: Amino-substituted derivatives disrupt microtubule assembly, critical for anticancer effects .
Hypothesis: The oxepine ring’s flexibility might enable novel binding conformations unavailable to rigid 5-membered analogs.
Preparation Methods
Palladium-Catalyzed Cyclization Strategies
Palladium-mediated reactions have emerged as a robust method for assembling the oxepino-pyridine core. A notable protocol involves a tandem C–H activation/annulation sequence using norbornene as a transient mediator. In a representative procedure, N-sulfonyl-o-iodoaniline derivatives (e.g., 1I ) react with phenylalkynyl benzenesulfonates (2 ) in the presence of Pd(OAc)₂ (10 mol%), PPh₃ (25 mol%), Cs₂CO₃ (4.0 equiv.), and CsI (2.0 equiv.) in DMF at 130°C for 20 hours . This method achieves cyclization via a sequence of oxidative addition, alkyne insertion, and reductive elimination, yielding tricyclic products with moderate efficiency (Table 1).
Table 1. Palladium-Catalyzed Synthesis of Oxepino-Pyridine Derivatives
| Substrate Pair | Catalyst System | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1I + 2a | Pd(OAc)₂/PPh₃ | 130 | 61 |
| 1E + 2x | Pd(OAc)₂/PPh₃ | 130 | 63 |
Notably, the choice of sulfonyl group on the aniline substrate critically influences regioselectivity. For instance, N-trifluoromethylsulfonyl groups enhance electrophilicity at the ortho-iodo position, facilitating oxidative addition to palladium .
Modular Assembly from Pre-Formed Intermediates
Patent WO2017030171A1 discloses a modular approach utilizing pre-synthesized intermediates. For example, compound 7 (structure undisclosed) serves as a key building block for generating 5,6,8,9-tetrahydrooxepino[4,5-b]pyridine derivatives via nucleophilic substitution or amide coupling . Representative transformations include:
-
Reaction of compound 7 with compound 8 (e.g., morpholine derivatives) and compound 9 (e.g., chloropyridines) to install substituents at the C2 and C4 positions .
-
Stereoselective synthesis of (2R,6S)-2,6-dimethylmorpholin-4-yl analogs using chiral auxiliaries .
Table 2. Representative Derivatives Synthesized from Compound 7
| Product | Substituents | Stereochemistry |
|---|---|---|
| 5a | N-(5-Chloropyridin-2-yl), 2-morpholinyl | (2R,6S)-dimethyl |
| 5b | N-(5-Fluoropyridin-2-yl), 2-piperidinyl | (3S)-fluoro |
This strategy emphasizes the versatility of late-stage functionalization, enabling rapid diversification of the core scaffold.
Enantioselective Synthesis and Chiral Resolution
While direct enantioselective routes to this compound remain underexplored, methodologies from related systems offer insights. For instance, Cu(I)/brucin-OL-catalyzed (1,3)-dipolar cycloadditions (as employed in acetylapoaranotin synthesis ) could theoretically adapt to construct pyrrolidine-fused intermediates. Subsequent oxidation and cyclization steps might then yield the oxepino-pyridine framework.
Comparative Analysis of Synthetic Methods
Table 3. Advantages and Limitations of Key Methods
Q & A
Q. What are the common synthetic routes for 5,6,8,9-Tetrahydrooxepino[4,5-b]pyridine?
The synthesis typically involves cyclization or condensation reactions under reflux conditions. For example:
- Cyclization with ethanol : Refluxing precursors in ethanol facilitates ring closure, as seen in analogous heterocyclic systems like thieno[2,3-b]pyridines .
- Acid-mediated reactions : Glacial acetic acid and DMSO under reflux can promote dehydration and cyclization steps, critical for forming fused oxepine-pyridine frameworks .
- Multicomponent reactions : Cycloaddition strategies (e.g., [4+2] or [3+3]) using amidines or dicarbonyl compounds are applicable, as demonstrated for pyrimido[4,5-d]pyrimidines .
Q. Which spectroscopic and analytical methods are used for structural characterization?
Key techniques include:
- NMR spectroscopy : 1H and 13C NMR to confirm substituent positions and ring fusion patterns, as applied to thieno[2,3-b]pyridines .
- LC-MS and HRMS : To verify molecular weight and fragmentation patterns, especially for intermediates .
- Elemental analysis : Validates purity and empirical formula .
- IR spectroscopy : Identifies functional groups like carbonyls or amines .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound derivatives?
- Solvent selection : Polar aprotic solvents (e.g., DMSO, THF) enhance solubility of intermediates, while ethanol or acetic acid aids cyclization .
- Catalyst use : Triethylamine or dimethylaminopyridine (DMAP) can accelerate nucleophilic substitutions in fused heterocycles .
- Temperature control : Prolonged reflux (e.g., 48–72 hours) may improve ring closure but risks side reactions; microwave-assisted synthesis could reduce time .
- Precursor modification : Introducing electron-withdrawing groups (e.g., chloro, sulfonyl) on precursors stabilizes reactive intermediates, as shown in thieno[2,3-d]pyrimidine syntheses .
Q. How should researchers resolve contradictions in spectral data during structural elucidation?
- Cross-validation : Combine NMR, IR, and mass spectrometry to confirm functional groups and connectivity. For example, 2D NMR (COSY, HSQC) resolves overlapping signals in fused-ring systems .
- Computational modeling : Density Functional Theory (DFT) predicts NMR chemical shifts and optimizes geometry, aiding assignments for complex bicyclic structures .
- X-ray crystallography : Definitive for ambiguous cases, though challenging due to crystallization difficulties in flexible heterocycles .
Q. What computational strategies predict the reactivity and electronic properties of this compound?
- DFT calculations : Assess frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
- Molecular docking : Screen for potential biological targets (e.g., enzymes) by simulating interactions with the oxepine-pyridine core .
- Molecular dynamics : Evaluate conformational flexibility, especially for the tetrahydrooxepine ring, to understand solvent effects .
Q. How can derivatives be designed for biological activity screening?
- Substituent variation : Introduce alkyl, aryl, or heteroaryl groups at positions 2 or 4 to modulate lipophilicity and hydrogen-bonding capacity, as seen in pyrimido[4,5-d]pyrimidines .
- Bioisosteric replacement : Replace oxygen in the oxepine ring with sulfur (thioether) or nitrogen (azepine) to alter pharmacokinetics .
- Antibacterial assays : Test against Gram-positive/negative strains using MIC assays, guided by thieno[2,3-d]pyrimidine analogs showing activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
